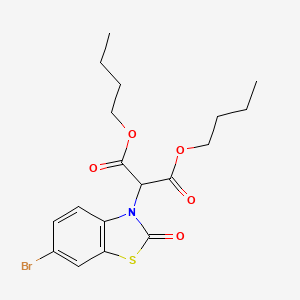
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide, commonly known as EBCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCB is a heterocyclic compound that contains both benzothiazole and chromenyl moieties in its structure.
Mecanismo De Acción
The mechanism of action of EBCB is not fully understood. However, it is believed that EBCB exerts its biological effects by interacting with specific proteins or enzymes in the body. For example, EBCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EBCB has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
EBCB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EBCB inhibits the activity of COX-2, reduces the production of pro-inflammatory cytokines, and induces apoptosis in cancer cells. In vivo studies have shown that EBCB reduces inflammation and pain in animal models of arthritis and inhibits tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBCB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity and stability. EBCB is also highly fluorescent, which makes it useful as a probe for studying protein-protein interactions. However, EBCB has some limitations for use in lab experiments. It is relatively expensive compared to other fluorescent probes, and it has limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on EBCB. One area of research is the development of novel EBCB derivatives with improved biological activity and selectivity. Another area of research is the use of EBCB as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of EBCB and its potential applications in various fields.
Conclusion:
In conclusion, EBCB is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCB has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its use as a fluorescent probe for studying protein-protein interactions. Although the mechanism of action of EBCB is not fully understood, it has been shown to interact with specific proteins or enzymes in the body. EBCB has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on EBCB, including the development of novel derivatives and the use of EBCB as a building block for the synthesis of new materials.
Métodos De Síntesis
The synthesis of EBCB involves the condensation reaction between 6-ethoxy-2-mercaptobenzothiazole and 3-(2-oxo-2H-chromen-3-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure EBCB.
Aplicaciones Científicas De Investigación
EBCB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EBCB has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, EBCB has been used as a fluorescent probe to study protein-protein interactions. In materials science, EBCB has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-2-30-18-10-11-20-22(14-18)32-25(26-20)27-23(28)17-8-5-7-15(12-17)19-13-16-6-3-4-9-21(16)31-24(19)29/h3-14H,2H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAXMEZKQIKSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4877582.png)
![3-benzyl-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4877593.png)
![4-[4-(difluoromethoxy)benzylidene]-2-(4-isopropoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4877597.png)
![ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4877602.png)
![2-chloro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B4877611.png)

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4877620.png)


![methyl 2-({[8-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4877643.png)
![N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4877648.png)
![N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)

